

Introduction: A Key Intermediate in Modern Synthesis

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Compound of Interest

Compound Name:	3-Chloro-4-(trifluoromethyl)benzaldehyde
Cat. No.:	B2469271

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3-Chloro-4-(trifluoromethyl)benzaldehyde, identified by the CAS Number 83279-38-3, is a halogenated aromatic aldehyde that has emerged as a critical building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.^[1] Its unique molecular architecture, featuring a reactive aldehyde group influenced by the strong electron-withdrawing properties of both a chlorine atom and a trifluoromethyl (-CF₃) group, imparts distinct reactivity and makes it an exceptionally valuable precursor for complex molecular targets. The trifluoromethyl moiety, in particular, is a well-regarded pharmacophore; its inclusion in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, properties crucial for bioavailability and efficacy.^{[2][3]} This guide provides an in-depth examination of the synthesis, properties, reactivity, and applications of this versatile compound, tailored for researchers and development professionals.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The key properties of **3-Chloro-4-(trifluoromethyl)benzaldehyde** are summarized below, providing essential data for reaction planning and quality control.

Property	Value	Source(s)
CAS Number	83279-38-3	[4]
Molecular Formula	C ₈ H ₄ ClF ₃ O	[5]
Molecular Weight	208.57 g/mol	[5]
Appearance	Colorless oil or liquid	[4]
Boiling Point	Approx. 120-125 °C	
Solubility	Soluble in non-polar solvents (e.g., hexanes, dichloromethane)	
Storage	2-8 °C, in a sealed container	

Spectroscopic Signature

The structural identity of the compound is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum provides a clear diagnostic fingerprint.

- ¹H NMR (300 MHz, DMSO-d6): δ 10.09 (s, 1H, -CHO), 8.21 (s, 1H, Ar-H), 8.12 (d, J = 8.1 Hz, 1H, Ar-H), 8.07-8.02 (m, 1H, Ar-H).[4]

The downfield shift of the aldehyde proton (δ 10.09) and the distinct splitting pattern of the aromatic protons are characteristic of this substitution pattern.

Synthesis: A Practical Approach

A common laboratory-scale synthesis involves the reduction of the corresponding benzonitrile derivative. This method is efficient and provides the target aldehyde in good yield.

Protocol: Synthesis from 3-Chloro-4-(trifluoromethyl)benzonitrile

This protocol describes the reduction of the nitrile to the aldehyde using Diisobutylaluminium hydride (DIBAL-H), a reducing agent known for its ability to selectively perform this transformation without over-reducing the aldehyde to an alcohol.

Step 1: Reaction Setup

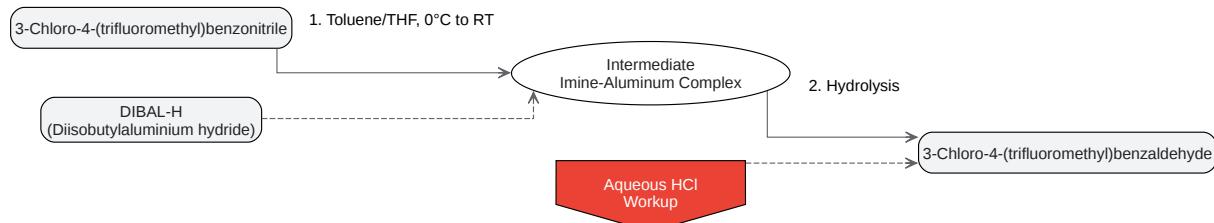
- Dissolve 3-chloro-4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen or argon atmosphere.
- Cool the solution to 0 °C using an ice bath.

Step 2: Reduction

- Slowly add Diisobutylaluminium hydride (DIBAL-H, typically a 1.0 M solution in toluene, ~1.5 eq) dropwise to the stirred solution via a syringe, maintaining the temperature at 0 °C.[4]
- Allow the reaction mixture to stir at 0 °C for 2 hours.
- Remove the ice bath and let the mixture warm to room temperature, continuing to stir for an additional 2 hours to ensure the reaction goes to completion.[4]

Step 3: Workup and Purification

- Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 3M aqueous hydrochloric acid.[4]
- Warm the mixture to room temperature and stir vigorously for approximately 1.5 hours.
- Transfer the mixture to a separatory funnel and dilute with diethyl ether (Et₂O).
- Separate the organic phase, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
- Purify the resulting crude product (a colorless oil) by flash column chromatography (e.g., using 15% ethyl acetate/hexane as the eluent) to yield pure **3-chloro-4-(trifluoromethyl)benzaldehyde**.[4]

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Caption: Synthetic pathway for **3-Chloro-4-(trifluoromethyl)benzaldehyde**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **3-chloro-4-(trifluoromethyl)benzaldehyde** stems from the electrophilic nature of its carbonyl carbon. The potent electron-withdrawing effects of the ortho-chloro and meta-trifluoromethyl groups synergistically increase the partial positive charge on the aldehyde carbon, making it highly susceptible to nucleophilic attack.^{[6][7]} This enhanced reactivity makes it an excellent substrate for a variety of crucial organic transformations.

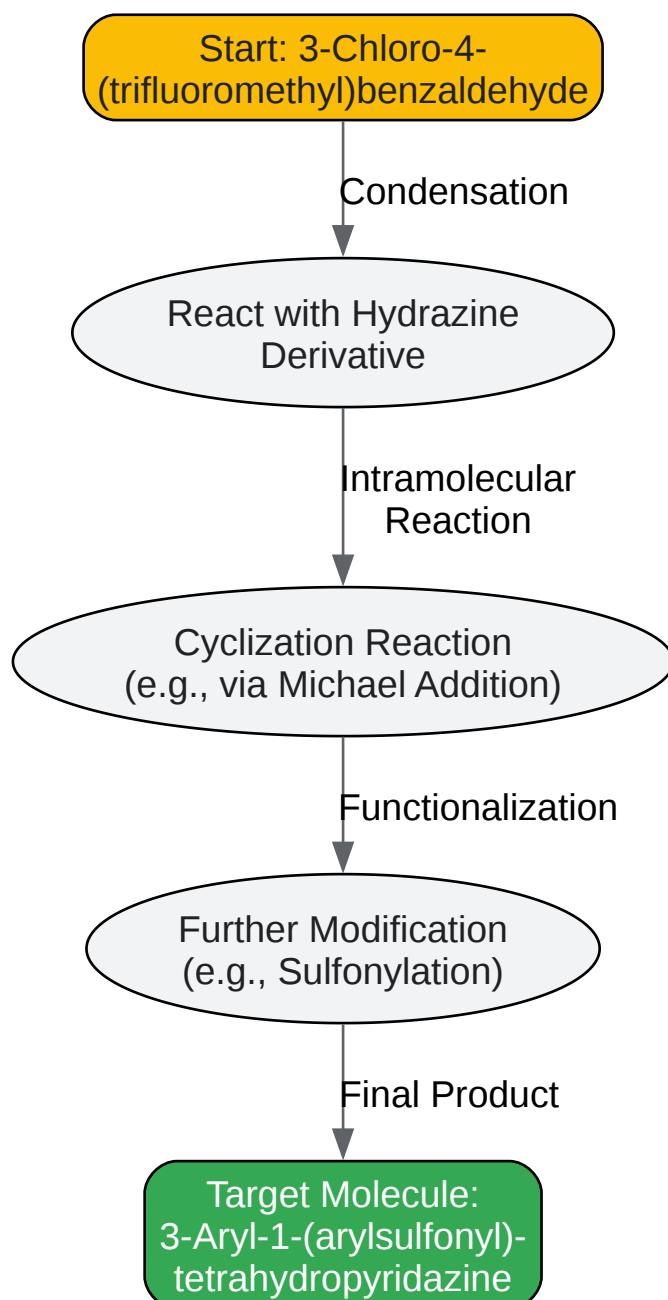
Key Reactions:

- Schiff Base Formation: It readily condenses with primary amines to form imines (Schiff bases), a foundational reaction for constructing nitrogen-containing heterocycles and fluorescent probes.
- Reductive Amination: The intermediate imine can be readily reduced *in situ* to form secondary amines, a cornerstone of pharmaceutical synthesis.
- Wittig Reaction: It serves as an effective substrate for Wittig olefination, enabling the formation of carbon-carbon double bonds.

- Cyclization Reactions: The aldehyde group can participate in cyclization reactions to form five-membered heterocycles, which are common scaffolds in agrochemicals.

Workflow: Synthesis of a Bioactive Scaffold

The following workflow illustrates how **3-chloro-4-(trifluoromethyl)benzaldehyde** is used as a starting material in the synthesis of tetrahydropyridazines, a class of compounds investigated for their modulation of γ -Aminobutyrate-A (GABA-A) receptors.^[4]



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Caption: Workflow for synthesizing bioactive heterocyclic compounds.

Applications in Drug Discovery and Agrochemicals

The unique electronic properties conferred by the chloro and trifluoromethyl substituents make this aldehyde a favored intermediate for introducing these groups into larger, more complex molecules.

- **Pharmaceuticals:** It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of compounds like 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, a precursor for chiral piperidinol derivatives with potential therapeutic applications.^[8] It is also a component in the synthesis of Sorafenib, a kinase inhibitor drug used in cancer therapy.^[3] The trifluoromethyl group is known to enhance the efficacy and metabolic stability of drug candidates.^{[3][9]}
- **Agrochemicals:** In the agrochemical industry, this compound is instrumental in creating advanced pesticides and herbicides.^[1] The halogenated aromatic core is a common feature in many effective crop protection agents.
- **Materials Science:** The thermal stability imparted by the chloro and trifluoromethyl groups has led to its use in materials science, such as in the synthesis of polyaryl ethers with enhanced properties.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **3-chloro-4-(trifluoromethyl)benzaldehyde** is imperative to ensure laboratory safety.

- **Hazards:** The compound may cause severe skin burns and eye damage. It is also classified as a skin, eye, and respiratory irritant.^[10]
- **Handling:** Work in a well-ventilated area, preferably a chemical fume hood.^{[11][12]} Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^{[11][13]} Avoid breathing vapors or mists.^[12]

- Storage: Store in a cool (2-8 °C), dry, and well-ventilated place away from heat, sparks, and open flames.[12] Keep the container tightly sealed to prevent moisture contamination and degradation.[12]
- Spills: In case of a spill, isolate the area and use appropriate absorbent material. Avoid generating dust or vapors.[11]

Conclusion

3-Chloro-4-(trifluoromethyl)benzaldehyde is more than just a chemical reagent; it is an enabling tool for innovation in science and technology. Its well-defined reactivity, driven by the strategic placement of electron-withdrawing groups, provides chemists with a reliable and versatile platform for molecular construction. From developing next-generation pharmaceuticals that combat complex diseases to synthesizing advanced materials and effective agrochemicals, the utility of this compound is both broad and profound. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its full potential.

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